

Technical Guide: Physicochemical Properties of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methylpyrazine

Cat. No.: B130241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Chloro-6-methylpyrazine**, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available data on its melting point and solubility, and provides detailed experimental protocols for their determination, which is crucial for applications in drug discovery and development.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of **2-Chloro-6-methylpyrazine**. It is important to note that while the melting point is consistently reported by major chemical suppliers, quantitative solubility data is not readily available in peer-reviewed literature and should be determined experimentally.

Property	Value	Source
Molecular Formula	<chem>C5H5ClN2</chem>	PubChem[1]
Molecular Weight	128.56 g/mol	Chem-Impex[2]
CAS Number	38557-71-0	Chem-Impex[2]
Appearance	White to almost white powder or crystals	Chem-Impex[2]
Melting Point	49-54 °C	Chem-Impex, ECHEMI, ChemicalBook[2][3][4]
Boiling Point	83 °C @ 35 mmHg	Chem-Impex, ECHEMI[2][3]
Solubility in Water	Insoluble (Qualitative)	N/A
Solubility in Organic Solvents	Soluble in ethanol and chloroform (Qualitative)	N/A

Experimental Protocols

Accurate determination of the melting point and solubility is fundamental for the successful application of **2-Chloro-6-methylpyrazine** in research and development. Below are detailed, standardized protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is a standard and widely accepted technique for the determination of the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **2-Chloro-6-methylpyrazine** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.
 - For a more accurate measurement, start heating at a rate of 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.
 - Reduce the heating rate to 1-2 °C/minute.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
- Reporting: Report the melting point as a range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This is a conventional and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

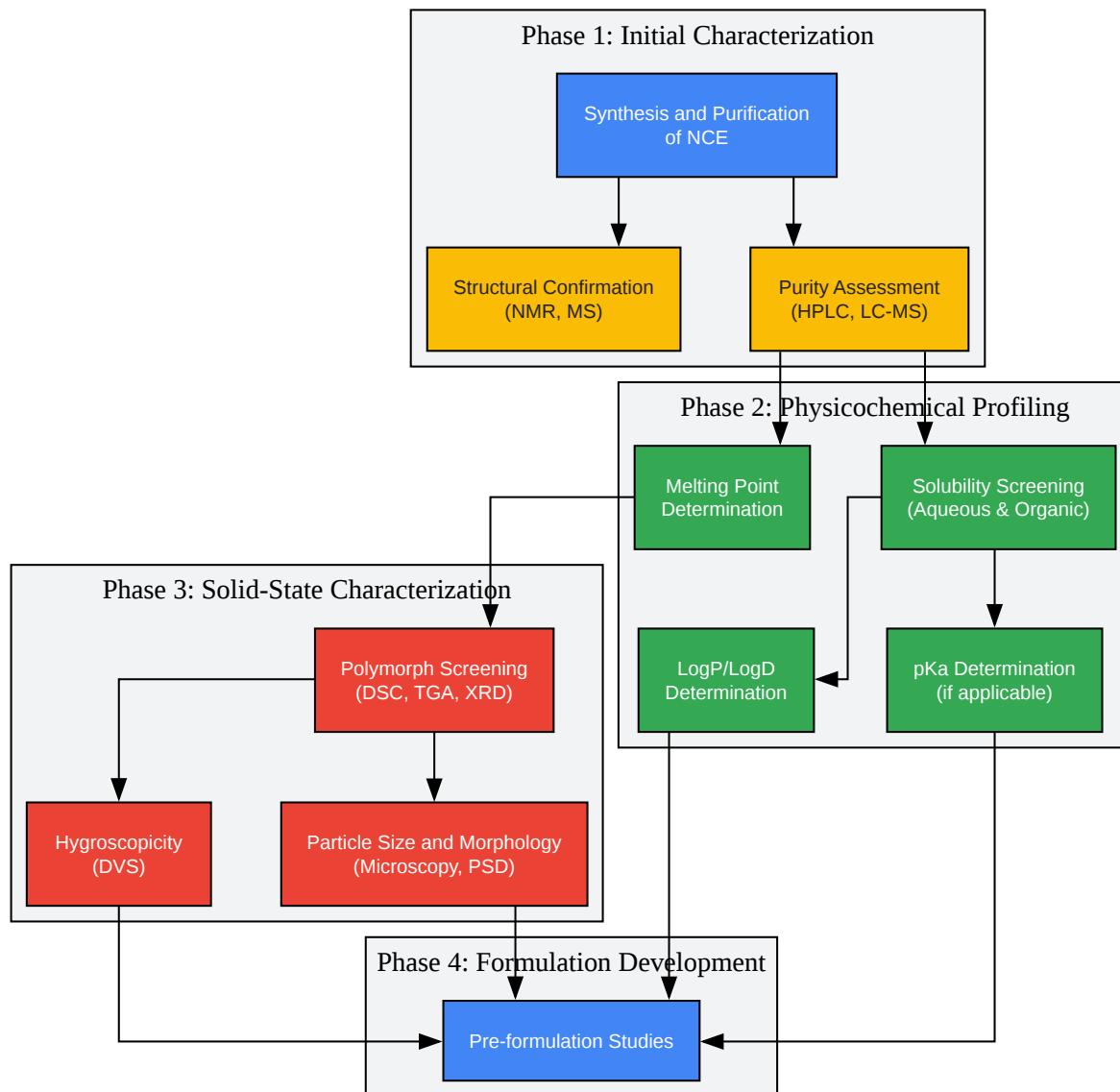
Apparatus:

- Analytical balance

- Scintillation vials or glass flasks with screw caps
- Constant temperature shaker or water bath
- Syringes and syringe filters (e.g., 0.45 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Chloro-6-methylpyrazine** to a vial. The presence of undissolved solid is crucial to ensure saturation.
 - Add a known volume of the desired solvent (e.g., water, ethanol, chloroform) to the vial.
- Equilibration:
 - Seal the vials tightly.
 - Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
- Quantification:


- Prepare a series of standard solutions of **2-Chloro-6-methylpyrazine** of known concentrations in the same solvent.
- Analyze the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
- Construct a calibration curve from the standard solutions.

• Calculation:

- Determine the concentration of **2-Chloro-6-methylpyrazine** in the sample solution from the calibration curve.
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like **2-Chloro-6-methylpyrazine** in a drug development setting.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization of a New Chemical Entity.

This comprehensive approach ensures that a thorough understanding of the physicochemical properties of a compound like **2-Chloro-6-methylpyrazine** is established, which is essential for its effective utilization in drug development and other scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-6-methylpyrazine | 38557-71-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Chloro-6-methylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130241#solubility-and-melting-point-of-2-chloro-6-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com